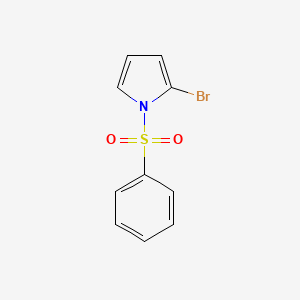

1-(Benzenesulfonyl)-2-bromopyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

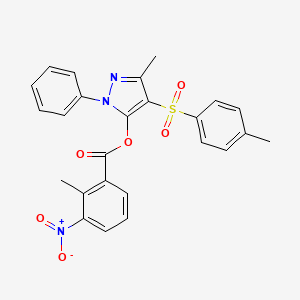

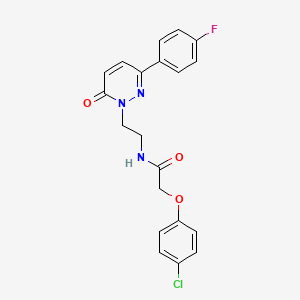

“1-(Benzenesulfonyl)-2-bromopyrrole” is a chemical compound that contains a benzenesulfonyl group and a bromopyrrole group . It’s related to 1-Benzenesulfonyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid, which has a molecular weight of 302.31 .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)-2-bromopyrrole” can be analyzed using techniques such as X-ray diffraction . The structure of related compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The chemical reactions of “1-(Benzenesulfonyl)-2-bromopyrrole” could involve electrophilic aromatic substitution (EAS) reactions . This type of reaction is used to place the second group (SO2Cl) on the benzene ring . Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .Applications De Recherche Scientifique

Anticancer Applications

Benzenesulfonyl derivatives have been used in the synthesis of anticancer compounds . For instance, 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs, which are synthesized using benzenesulfonyl derivatives, have shown promising in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .

Antibiotic Research

Benzenesulfonyl derivatives are key structural features commonly found in bioactive molecules such as tryptophan and tryptamine . These compounds have been used in the development of antibiotics, particularly in the fight against antibiotic-resistant bacteria .

Synthesis of Alpha-Disulfones

Benzenesulfonyl chloride, a related compound, is involved in the synthesis of alpha-disulfones . Alpha-disulfones are used in various chemical reactions and have potential applications in pharmaceuticals and other industries .

Synthesis of Sulfonamides

Benzenesulfonyl chloride is also used in the synthesis of sulfonamides . Sulfonamides are organic sulfur compounds that have attracted attention for their pharmacological activity .

Derivatization Reagent in Chromatography

Benzenesulfonyl chloride serves as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

Hinsberg Test

Benzenesulfonyl chloride is a common reagent used in the Hinsberg test for detection and distinguishing the type of amines as primary, secondary, and tertiary amines .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2-bromopyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRIYSFPJYQFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-2-bromopyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974484.png)

![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)

![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)

![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)